Tert-butyl (2-((6-chloro-2-methylpyrimidin-4-yl)amino)ethyl)carbamate
Overview
Description
Synthesis Analysis
Carbamates, such as “Tert-butyl (2-((6-chloro-2-methylpyrimidin-4-yl)amino)ethyl)carbamate”, can be synthesized through various methods. One common method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not well-documented .Scientific Research Applications
Synthesis and Characterization
Tert-butyl (2-((6-chloro-2-methylpyrimidin-4-yl)amino)ethyl)carbamate serves as an essential intermediate in the synthesis of various biologically active compounds. One notable application is its role in the preparation of omisertinib (AZD9291), a medication used for certain types of cancer. Researchers have developed rapid synthetic methods for related compounds, achieving high yields through optimized steps, including acylation, nucleophilic substitution, and reduction. These methods are crucial for the efficient production of targeted therapeutic agents (Bingbing Zhao et al., 2017).
Structural and Mechanistic Studies
The compound also finds importance in structural and mechanistic studies. For instance, research involving tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, a structurally related molecule, has contributed to the understanding of isomorphous crystal structures. These studies reveal how molecules interact through hydrogen and halogen bonds, enhancing knowledge on molecular assembly and the design of new materials (P. Baillargeon et al., 2017).
Environmental Impact
In the context of environmental science, tert-butyl ethers, including compounds related to this compound, have been studied for their transformation products and the conditions favoring the formation of chloro-organic compounds. Such research is vital for understanding the degradation pathways and potential environmental impacts of these chemicals (P. Cysewski et al., 2006).
Bioactive Compound Synthesis
The versatility of this compound is further highlighted in its use for synthesizing novel bioactive molecules. Studies have shown its utility in the preparation of compounds with potential antibacterial properties and other pharmacological activities. Such research supports the ongoing search for new therapeutic agents and contributes to the diverse applications of this chemical in medicinal chemistry (K. Prasad, 2021).
Properties
IUPAC Name |
tert-butyl N-[2-[(6-chloro-2-methylpyrimidin-4-yl)amino]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4O2/c1-8-16-9(13)7-10(17-8)14-5-6-15-11(18)19-12(2,3)4/h7H,5-6H2,1-4H3,(H,15,18)(H,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKACEUJPGLQVDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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